N-(oxetan-3-yl)oxan-4-amine hydrochloride
CAS No.: 1803601-50-4
Cat. No.: VC2876529
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803601-50-4 |
|---|---|
| Molecular Formula | C8H16ClNO2 |
| Molecular Weight | 193.67 g/mol |
| IUPAC Name | N-(oxetan-3-yl)oxan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-3-10-4-2-7(1)9-8-5-11-6-8;/h7-9H,1-6H2;1H |
| Standard InChI Key | JXZWZPHTMGDCEI-UHFFFAOYSA-N |
| SMILES | C1COCCC1NC2COC2.Cl |
| Canonical SMILES | C1COCCC1NC2COC2.Cl |
Introduction
Structural Properties
Molecular Structure and Chemical Identity
The parent compound N-(oxetan-3-yl)oxan-4-amine has a molecular formula of C8H15NO2, with the hydrochloride salt adding HCl to this composition . The structure consists of an oxetane ring and a tetrahydropyran ring connected by a secondary amine nitrogen. The molecular structure can be represented using several chemical notations:
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SMILES: C1COCCC1NC2COC2
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InChI: InChI=1S/C8H15NO2/c1-3-10-4-2-7(1)9-8-5-11-6-8/h7-9H,1-6H2
The compound contains two stereogenic centers, one at the oxane C-4 position and another at the oxetane C-3 position, potentially leading to stereoisomers.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 158.11756 | 133.9 |
| [M+Na]+ | 180.09950 | 139.4 |
| [M+NH4]+ | 175.14410 | 138.8 |
| [M+K]+ | 196.07344 | 136.5 |
| [M-H]- | 156.10300 | 137.2 |
| [M+Na-2H]- | 178.08495 | 136.6 |
| [M]+ | 157.10973 | 134.2 |
| [M]- | 157.11083 | 134.2 |
Chemical Reactivity
Based on its functional groups, N-(oxetan-3-yl)oxan-4-amine hydrochloride can participate in various chemical reactions:
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The secondary amine in its protonated form (as the hydrochloride salt) can be deprotonated under basic conditions, revealing its nucleophilic character
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The nitrogen center can undergo alkylation, acylation, or sulfonylation reactions
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The oxetane and oxane rings contain oxygen atoms that can act as hydrogen bond acceptors
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The strained four-membered oxetane ring may undergo ring-opening reactions under certain conditions
Synthesis Methods
Related Synthetic Procedures
Information from search result indicates that uronium-based coupling agents can be employed for similar reactions:
"To a solution of 8 (0.2 mmol, 1 equiv) in CH2Cl2 (2 ml) were added NEt3 (0.6 mmol, 3 equiv), N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium..."
This suggests that similar coupling methodologies might be applicable to synthesize amines with heterocyclic substituents like those in our target compound.
Structural Comparisons
Related Compounds
Several structurally related compounds appear in the search results, allowing for meaningful comparisons:
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N-[(oxan-4-yl)methyl]oxetan-3-amine (C9H17NO2, MW: 171.24) - Contains an additional methylene spacer between the oxane ring and the amine
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N-(but-3-yn-1-yl)oxan-4-amine hydrochloride (C9H15NO) - Contains a but-3-yn-1-yl group instead of the oxetan-3-yl group, introducing an alkyne functionality
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Oxan-4-amine hydrochloride (CAS No.: 33024-60-1) - A simpler structure without the oxetan-3-yl substituent, representing a potential synthetic precursor
Comparative Structural Features
| Compound | Key Structural Features | Molecular Formula | Notable Differences |
|---|---|---|---|
| N-(oxetan-3-yl)oxan-4-amine hydrochloride | Oxetane and oxane rings linked by NH | C8H15NO2·HCl | Base structure |
| N-[(oxan-4-yl)methyl]oxetan-3-amine | Additional CH2 spacer | C9H17NO2 | Greater conformational flexibility |
| N-(but-3-yn-1-yl)oxan-4-amine hydrochloride | Terminal alkyne functionality | C9H15NO·HCl | Potential for click chemistry |
| Oxan-4-amine hydrochloride | Lacks oxetane ring | C5H11NO·HCl | Simpler structure |
These structural variations would be expected to confer different physicochemical properties and potentially different biological activities.
Analytical Characterization
Spectroscopic Analysis
Standard analytical techniques for the characterization of N-(oxetan-3-yl)oxan-4-amine hydrochloride would include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the oxetane and oxane ring protons
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¹³C NMR would exhibit signals for the carbon atoms in both ring systems
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The amine NH signal would be affected by salt formation
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Mass Spectrometry:
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Expected to show a molecular ion peak corresponding to the protonated molecule
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Fragmentation pattern would likely show loss of the oxetane ring as a common pathway
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Infrared (IR) Spectroscopy:
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Characteristic N-H stretching bands
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C-O-C stretching vibrations from both ring systems
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N-H bending vibrations
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Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be useful for assessing the purity of N-(oxetan-3-yl)oxan-4-amine hydrochloride, with selection of appropriate columns and mobile phases based on the compound's polarity and functional groups.
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